molecular formula C17H21N3O3S B2826417 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034564-70-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2826417
CAS No.: 2034564-70-8
M. Wt: 347.43
InChI Key: AAKNEAONRILIOG-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with a distinct structure characterized by its cyclopropyl, pyridazine, and benzenesulfonamide moieties. This compound finds application in various fields, from medicinal chemistry to industrial processes, thanks to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyridazine ring: : This is often achieved through cyclization reactions, involving precursors like hydrazine derivatives and α,β-unsaturated carbonyl compounds.

  • Attachment of the cyclopropyl group: : This can be incorporated using cyclopropyl derivatives through substitution reactions.

  • Formation of the benzenesulfonamide moiety: : This generally involves sulfonation reactions using sulfonyl chloride derivatives.

Industrial Production Methods

In industrial settings, the preparation of this compound might employ more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow processes and automation might also play roles in scaling up the synthesis while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide undergoes several types of chemical reactions:

  • Reduction: : Using agents such as lithium aluminium hydride or sodium borohydride, typically aimed at reducing carbonyl groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives or nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Organic solvents like methanol, ethanol, dichloromethane.

Major Products

The specific products from these reactions depend on the conditions and reagents used. Oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions lead to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, it is used in studying enzyme inhibition and receptor binding due to its specific structural features.

Medicine

In medicine, it is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and other organic materials.

Mechanism of Action

Molecular Targets

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed effects.

Pathways Involved

The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context in which the compound is applied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-cyclopropylpyridazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Highlighting Uniqueness

What sets N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide apart is its specific combination of cyclopropyl, pyridazine, and benzenesulfonamide structures, conferring unique chemical reactivity and biological activity profiles.

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Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-3-4-13(2)16(11-12)24(22,23)18-9-10-20-17(21)8-7-15(19-20)14-5-6-14/h3-4,7-8,11,14,18H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKNEAONRILIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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